

Zileuton Sulfoxide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Zileuton Sulfoxide

Cat. No.: B583540

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Zileuton sulfoxide**, a metabolite of the 5-lipoxygenase inhibitor, Zileuton. This document consolidates available data on its chemical properties, and outlines putative experimental protocols for its synthesis, characterization, and biological evaluation.

Core Molecular Data

Zileuton sulfoxide is a derivative of Zileuton, formed through metabolic oxidation. Its fundamental molecular characteristics are summarized below.

Property	Data	Reference
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃ S	
Molecular Weight	252.29 g/mol	
CAS Number	1147524-83-1	
Synonyms	N-Hydroxy-N-[1-(1-oxidobenzo[b]thien-2-yl)ethyl]urea	

Putative Synthesis and Characterization

While specific documented protocols for the synthesis of **Zileuton sulfoxide** are not readily available in the reviewed literature, a general methodology can be proposed based on standard organic chemistry principles for the oxidation of sulfides to sulfoxides.

2.1. Proposed Synthetic Workflow

The synthesis of **Zileuton sulfoxide** would logically proceed from its parent compound, Zileuton. The workflow would involve the selective oxidation of the sulfur atom in the benzothiophene ring.



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Caption: Proposed workflow for the synthesis and characterization of **Zileuton sulfoxide**.

2.2. Experimental Protocol: Hypothetical Oxidation of Zileuton

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

- **Dissolution:** Dissolve Zileuton in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask.
- **Cooling:** Cool the solution in an ice bath to 0°C.
- **Oxidizing Agent Addition:** Slowly add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to the cooled solution while stirring. The stoichiometry should be carefully controlled to favor the formation of the sulfoxide over the sulfone.

- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Quenching:** Once the reaction is complete, quench any excess oxidizing agent by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
- **Extraction:** Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **Zileuton sulfoxide** using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

2.3. Analytical Characterization

The purified **Zileuton sulfoxide** should be characterized using standard analytical techniques to confirm its identity and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would be used to confirm the chemical structure. The oxidation of the sulfur atom would induce characteristic shifts in the signals of the protons and carbons in the benzothiophene ring system compared to the parent Zileuton.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.
- **High-Performance Liquid Chromatography (HPLC):** HPLC analysis would be used to determine the purity of the synthesized **Zileuton sulfoxide**.

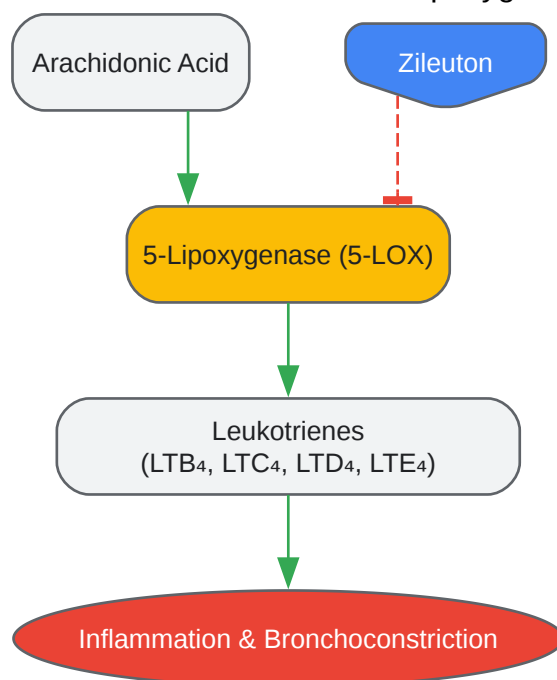
Biological Activity and Signaling Pathway

3.1. Zileuton and the 5-Lipoxygenase Pathway

Zileuton is a well-characterized inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.^{[1][2][3]} Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.^{[3][4]} By inhibiting 5-LOX,

Zileuton blocks the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and bronchoconstriction.[2][3]

Zileuton's Mechanism of Action in the 5-Lipoxygenase Pathway



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Caption: Zileuton inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

3.2. Pharmacological Activity of **Zileuton Sulfoxide**

The pharmacological activity of **Zileuton sulfoxide** has not been extensively reported. As a metabolite, it is crucial to determine if it retains any inhibitory activity towards 5-lipoxygenase. The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug.[5]

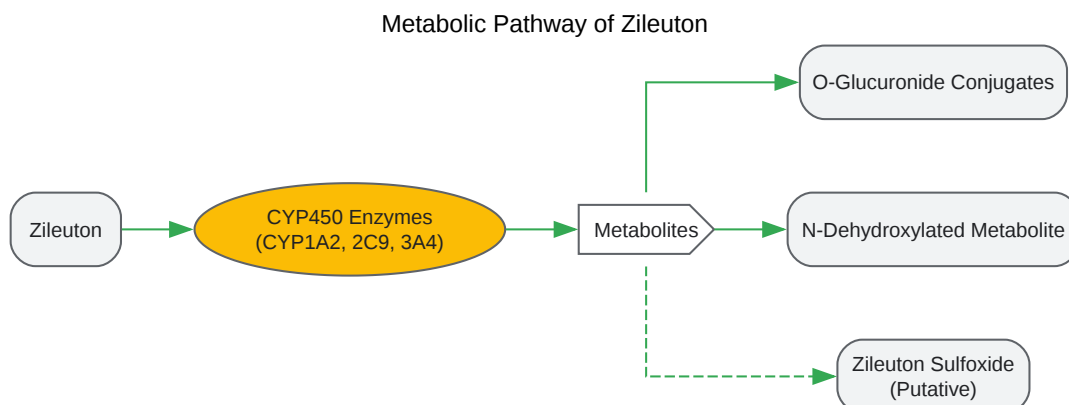
3.3. Proposed Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

To evaluate the biological activity of **Zileuton sulfoxide**, a cell-based or enzyme-based 5-lipoxygenase inhibition assay can be performed.[6]

- Cell Culture: Utilize a suitable cell line that expresses 5-lipoxygenase, such as human polymorphonuclear leukocytes (PMNLs) or a stably transfected cell line (e.g., HEK293 cells expressing 5-LOX).[6]
- Compound Incubation: Pre-incubate the cells with varying concentrations of **Zileuton sulfoxide**, Zileuton (as a positive control), and a vehicle control (e.g., DMSO) for a specified period.[6]
- Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.[6]
- Extraction: Terminate the reaction and extract the leukotrienes from the cell supernatant using solid-phase extraction.
- Quantification: Quantify the levels of leukotrienes (e.g., LTB₄) using a suitable analytical method, such as HPLC or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of **Zileuton sulfoxide** and compare it to that of Zileuton.

Metabolism of Zileuton

Zileuton is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4.[5] The major metabolites are two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite.[5] While sulfoxidation is a known metabolic pathway for sulfur-containing compounds, the extent to which Zileuton is metabolized to **Zileuton sulfoxide** in vivo is not well-documented in the available literature.



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Caption: Zileuton is metabolized by CYP450 enzymes into various metabolites.

In conclusion, while **Zileuton sulfoxide** is a known chemical entity and a putative metabolite of Zileuton, there is a notable scarcity of detailed experimental and pharmacological data in the public domain. The protocols and pathways described herein are based on established scientific principles and provide a framework for future research into the synthesis, characterization, and biological activity of this compound. Further investigation is warranted to fully elucidate the role of **Zileuton sulfoxide** in the overall pharmacology and toxicology of Zileuton.

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